Allyl(cyclohexyloxy)dimethylsilane
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Overview
Description
Allyl(cyclohexyloxy)dimethylsilane: is an organosilicon compound that features an allyl group, a cyclohexyloxy group, and two methyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylsilanes, including allyl(cyclohexyloxy)dimethylsilane, can be achieved through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes .
Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl. This reaction provides allylsilanes in high yields with high regioselectivity and E/Z-selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Allyl(cyclohexyloxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrobromic acid) are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted allylsilanes depending on the electrophile used.
Scientific Research Applications
Chemistry: Allyl(cyclohexyloxy)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds .
Biology and Medicine: Research into the biological applications of allylsilanes is ongoing. These compounds have potential as intermediates in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, allylsilanes are used in the production of silicone-based materials, coatings, and adhesives. Their unique reactivity makes them valuable in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of allyl(cyclohexyloxy)dimethylsilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges in the β position through hyperconjugation. Electrophilic additions to allylsilanes typically occur at the γ position, leading to the formation of new carbon-carbon bonds . The robustness of the silicon-carbon bond also makes these compounds suitable for various synthetic applications.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but with three methyl groups attached to silicon instead of a cyclohexyloxy group.
Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.
Allyldimethylchlorosilane: Similar but with a chlorine atom instead of a cyclohexyloxy group.
Uniqueness: Allyl(cyclohexyloxy)dimethylsilane is unique due to the presence of the cyclohexyloxy group, which imparts different steric and electronic properties compared to other allylsilanes. This uniqueness can influence its reactivity and applications in various fields .
Properties
CAS No. |
81194-47-0 |
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Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
cyclohexyloxy-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H22OSi/c1-4-10-13(2,3)12-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3 |
InChI Key |
JFHPCGANYAOIDA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)OC1CCCCC1 |
Origin of Product |
United States |
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